(1S)-1-(2,5-dimethoxyphenyl)ethan-1-ol
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Description
(1S)-1-(2,5-dimethoxyphenyl)ethan-1-ol is a useful research compound. Its molecular formula is C10H14O3 and its molecular weight is 182.219. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Protective Group Use
(1S)-1-(2,5-dimethoxyphenyl)ethan-1-ol has been explored in chemical synthesis. For instance, in the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, it was used as a precursor. This compound, through halogen-exchange reactions, proved to be an effective chemical protective group, demonstrating its utility in synthetic chemistry (Li Hong-xia, 2007).
Nonlinear Optical Properties
Research has also been conducted on compounds related to this compound to study their nonlinear optical properties. For instance, a study on 3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylfuran-3-yl)prop-2-en-1-one, prepared using a similar compound, highlighted significant nonlinear refractive indices and absorption coefficients, contributing to the understanding of optical limiting behavior in certain dyes (M. Razvi et al., 2019).
X-Ray Diffraction and Molecular Dynamics Studies
A comparative study involving related compounds, such as 1,2-dimethoxy ethane, used X-ray diffraction and molecular dynamics to investigate the structure of these glycols. The research provided insights into intramolecular and intermolecular interactions, contributing to the broader understanding of the physical properties of glycol derivatives (L. Gontrani et al., 2020).
Lignin Model Compound Oxidation Studies
This compound analogues have been used in studies related to lignin model compounds. For example, the kinetics of oxidation of 1-(3,4-Dimethoxyphenyl)ethanol with chlorine dioxide was investigated, contributing to the understanding of elemental chlorine free bleaching in pulp, with implications for reducing environmental pollution (Shuangxi Nie et al., 2014).
Fungicidal Activity
Furthermore, derivatives of this compound, like substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, have been synthesized and shown to possess fungicidal activity, indicating potential applications in agriculture and pharmacology (A. Kuzenkov & V. V. Zakharychev, 2009).
Electrochemical Applications
Studies have also delved into the electrochemical applications of related compounds, such as the carbon-carbon bond cleavage of 1,2-diphenyl-ethanes, providing insights into electrochemical processes relevant in organic chemistry (D. Zollinger et al., 2004).
Properties
IUPAC Name |
(1S)-1-(2,5-dimethoxyphenyl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-7(11)9-6-8(12-2)4-5-10(9)13-3/h4-7,11H,1-3H3/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEBAVBMMWYLTA-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1)OC)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.